

Hdac6-IN-13 physical and chemical characteristics

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Compound of Interest

Compound Name: Hdac6-IN-13

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Hdac6-IN-13: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Hdac6-IN-13**, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). It includes a summary of its physical and chemical characteristics, detailed experimental protocols for its evaluation, and a description of its known mechanism of action and relevant signaling pathways.

Core Physical and Chemical Characteristics

Hdac6-IN-13, also identified as Compound 35m, is a small molecule inhibitor with significant oral bioavailability and blood-brain barrier permeability, making it a valuable tool for both in vitro and in vivo research.[1]

Property	Value	Reference
Molecular Formula	C20H24N4O3	N/A
Molecular Weight	384.43 g/mol	N/A
CAS Number	2419611-01-3	N/A
Appearance	A solid	N/A
Solubility	Soluble in DMSO	N/A



Biological Activity and Selectivity

Hdac6-IN-13 is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity has been characterized against multiple HDAC isoforms, demonstrating a clear selectivity for HDAC6 over other classes of HDACs.

Target	IC50 (μM)	Reference
HDAC6	0.019	[1]
HDAC1	1.53	[1]
HDAC2	2.06	[1]
HDAC3	1.03	[1]

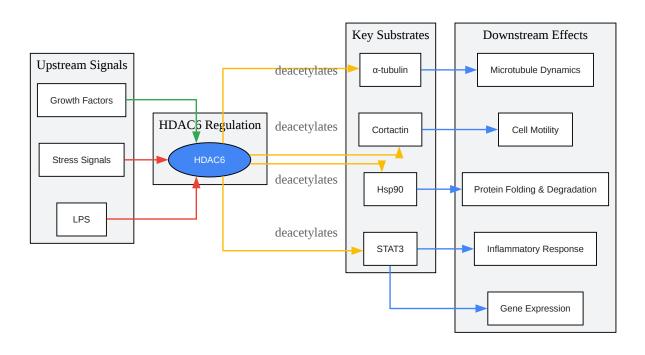
Mechanism of Action and Signaling Pathways

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its substrates include α -tubulin, cortactin, and Hsp90. By inhibiting HDAC6, **Hdac6-IN-13** leads to the hyperacetylation of these substrates, thereby affecting microtubule dynamics, cell migration, and protein quality control.[2][3]

The anti-inflammatory activity of **Hdac6-IN-13** is attributed to its ability to attenuate the NLRP3 inflammasome activation.[1] HDAC6 has been shown to regulate inflammatory responses through the TLR4-MAPK/NF-κB signaling pathways.[4] Inhibition of HDAC6 can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5]

Below is a diagram illustrating the central role of HDAC6 in cellular signaling pathways.





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Caption: HDAC6 signaling pathway overview.

Experimental Protocols

The following are representative protocols for the evaluation of **Hdac6-IN-13**'s activity. These are based on established methods for characterizing selective HDAC6 inhibitors.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro potency of **Hdac6-IN-13** against purified HDAC enzymes.

Materials:

Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, etc.)



- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- Developer solution (e.g., Trichostatin A and trypsin in buffer)
- Hdac6-IN-13 stock solution in DMSO
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of Hdac6-IN-13 in assay buffer.
- Add 5 μL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
- Add 35 μL of diluted HDAC enzyme to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 10 μL of the fluorogenic HDAC substrate.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction by adding 50 μL of developer solution.
- Incubate at 37°C for 15 minutes.
- Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
- Calculate the percent inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of α -Tubulin and Histone Acetylation



This protocol is used to assess the cellular activity and selectivity of **Hdac6-IN-13** by measuring the acetylation levels of its primary substrate, α -tubulin, and a substrate of class I HDACs, histone H3.[6][7]

Materials:

- Cell line of interest (e.g., HeLa, A549)
- Hdac6-IN-13
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-histone H3, anti-histone
 H3, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of Hdac6-IN-13 or vehicle (DMSO) for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.



- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to the loading control.

In Vivo Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Mouse Model

This protocol outlines an in vivo experiment to evaluate the anti-inflammatory effects of **Hdac6-IN-13**.[1]

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- · Lipopolysaccharide (LPS) from E. coli
- Hdac6-IN-13
- Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
- ELISA kits for TNF-α and IL-1β
- Blood collection supplies

Procedure:

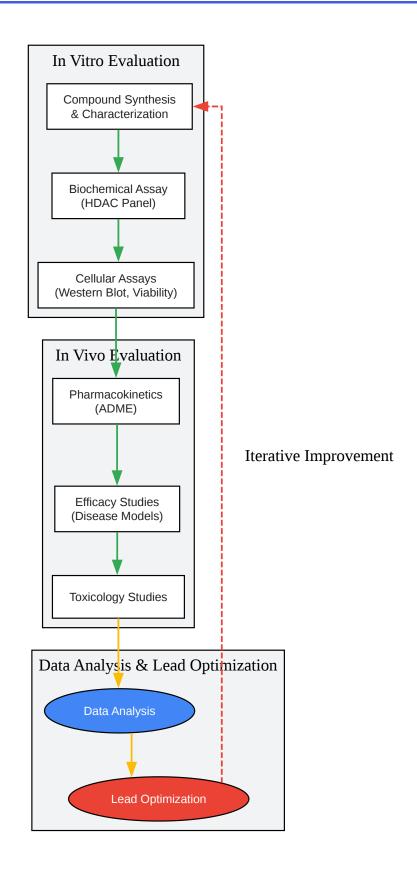


- Acclimatize the mice for at least one week before the experiment.
- Divide the mice into groups: Vehicle control, LPS + Vehicle, and LPS + Hdac6-IN-13 (at various doses).
- Administer Hdac6-IN-13 or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
- After a specified time (e.g., 1 hour), inject the mice with LPS (e.g., 1 mg/kg, i.p.) to induce an inflammatory response. The vehicle control group receives a saline injection.
- After a further time period (e.g., 2 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia.
- Separate the serum by centrifugation.
- Measure the serum levels of TNF- α and IL-1 β using ELISA kits according to the manufacturer's instructions.
- Analyze the data to determine the effect of Hdac6-IN-13 on LPS-induced cytokine production.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a selective HDAC6 inhibitor like **Hdac6-IN-13**.





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Caption: Preclinical evaluation workflow for an HDAC6 inhibitor.



This guide provides a foundational understanding of **Hdac6-IN-13** for research and drug development purposes. For more specific applications and detailed experimental conditions, it is recommended to consult the primary literature.

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